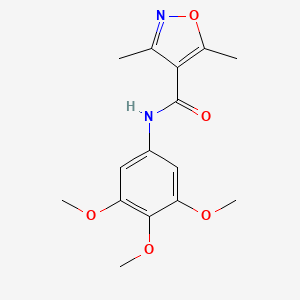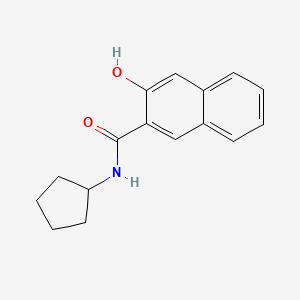![molecular formula C17H21N3O4 B5100793 5-(methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide](/img/structure/B5100793.png)
5-(methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide is a chemical compound that belongs to the class of furan derivatives. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for breaking down acetylcholine, which is a neurotransmitter involved in various physiological processes, including memory and muscle movement. By inhibiting these enzymes, 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide are primarily related to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. By increasing the levels of acetylcholine in the brain, it has been shown to improve cognitive function, particularly in individuals with Alzheimer's disease. It has also been found to have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide in lab experiments include its potential as a candidate for the treatment of neurological disorders and its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide include:
1. Further investigation of its mechanism of action and potential side effects.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in the treatment of other neurological disorders.
4. Investigation of its potential as a candidate for drug delivery systems.
5. Examination of its potential as a therapeutic agent for other diseases, such as cancer and autoimmune disorders.
Conclusion
5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide is a chemical compound that has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. Its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide is a multi-step process that involves the use of various chemical reagents and solvents. The general method involves the reaction of 2-(4-morpholinyl)-3-pyridinylmethanol with furan-2-carbaldehyde in the presence of a base catalyst to form the intermediate compound, which is then reacted with methoxymethyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-12-14-4-5-15(24-14)17(21)19-11-13-3-2-6-18-16(13)20-7-9-23-10-8-20/h2-6H,7-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVXPBDDWXZUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-[2,2-propanediylbis(4,1-phenyleneoxy)]bis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5100714.png)
![1-{4-[2-(diethylamino)ethyl]-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5100719.png)
![2-imino-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5100723.png)
![4-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5100733.png)
![4-(3-chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5100734.png)
![1-acetyl-4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5100737.png)
![2-bromo-6-methoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5100743.png)

![3-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B5100755.png)
![2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5100762.png)


![4-{[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B5100807.png)
